![molecular formula C20H26N4O3 B2924841 N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide CAS No. 1424444-96-1](/img/structure/B2924841.png)
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide, also known as CPP-115, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing GABA levels, N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide reduces the activity of the brain's reward system, which is responsible for the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels, N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to increase the levels of the neurotransmitter glutamate in the brain. Glutamate is an excitatory neurotransmitter that is involved in a number of important brain functions, including learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide for lab experiments is its specificity. Unlike other drugs that affect multiple neurotransmitter systems, N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide specifically targets the GABA system. This makes it easier to study the effects of GABA modulation on behavior and brain function. However, one limitation of N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Future Directions
There are a number of future directions for research on N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide. One area of interest is its potential use in the treatment of anxiety disorders. N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to reduce anxiety-like behavior in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of epilepsy. N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to reduce seizure activity in animal models, and further research is needed to determine its efficacy in humans. Additionally, researchers are exploring the use of N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide in combination with other drugs for the treatment of addiction. Overall, N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide is a promising compound that has the potential to be used in a variety of therapeutic applications.
Synthesis Methods
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide can be synthesized using a two-step process. The first step involves the reaction of 4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide with sodium cyanide to form 1-cyanocyclobutylamine. The second step involves the reaction of 1-cyanocyclobutylamine with 4-fluorobenzoyl chloride to form N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of addiction. N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to inhibit the activity of the enzyme GABA aminotransferase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-9-15(2)12-23(11-14)17-6-5-16(10-18(17)24(26)27)19(25)22(3)20(13-21)7-4-8-20/h5-6,10,14-15H,4,7-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMITVAQPIYTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C(C=C2)C(=O)N(C)C3(CCC3)C#N)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.